N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-chloropropanamide
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Overview
Description
N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-chloropropanamide is a chemical compound belonging to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic aromatic organic compounds containing sulfur, and they are known for their diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-chloropropanamide typically involves multi-step organic reactions. One common approach is the reaction of 1-benzothiophene-2-carboxylic acid with chloroacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. Subsequent hydroxyethylation can be achieved using ethylene oxide under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-chloropropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different amides or esters.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced amides or esters.
Substitution Products: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-chloropropanamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial properties. It can be used in the development of new antibiotics or antifungal agents.
Medicine: In the medical field, derivatives of benzothiophene have been explored for their therapeutic potential. This compound may serve as a precursor for drugs targeting various diseases, including cancer and inflammatory disorders.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-chloropropanamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and derivatives involved.
Comparison with Similar Compounds
2-(1-Benzothiophen-2-yl)nicotinamide: Another benzothiophene derivative with potential biological activities.
N- [2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(ethylsulfanyl)benzamide: A structurally related compound with different substituents.
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Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxyethyl]-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c1-8(14)13(17)15-7-10(16)12-6-9-4-2-3-5-11(9)18-12/h2-6,8,10,16H,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDJYJWULWEDSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC2=CC=CC=C2S1)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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